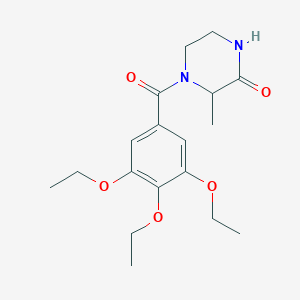

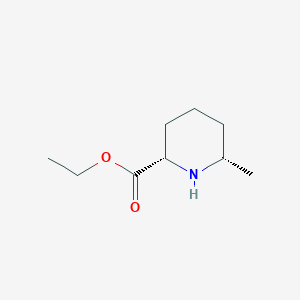

![molecular formula C11H15N3O2S2 B2528861 乙基2-(2-{[(丙-2-烯氨基)硫代次甲基]氨基}-1,3-噻唑-4-基)乙酸酯 CAS No. 881446-33-9](/img/structure/B2528861.png)

乙基2-(2-{[(丙-2-烯氨基)硫代次甲基]氨基}-1,3-噻唑-4-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to a class of organic molecules known for their heterocyclic thiazole ring, which is a common motif in various biologically active compounds. The compound features an ethyl acetate group linked to a thiazole ring that is further substituted with an amino group and a thioxomethylamino moiety. This structure suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates were synthesized and screened for biological activities . Another study reported the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction . These methods typically involve the reaction of thiazole intermediates with various reagents to introduce the desired substituents on the thiazole ring.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and MS, as well as X-ray crystallography . For example, the molecular structure of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was confirmed by these methods and further supported by DFT calculations . The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing significant stabilization by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the synthesis of ethyl(Z)-2-(2-amino-4-thiazolyl)-2-hydroximinoacetate involved nitration, bromation, and cyclization . The reactivity of the thiazole ring allows for the introduction of different substituents, which can significantly alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be evaluated using TGA and DSC, as seen in the study of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which was stable above 249.8°C . The electronic properties can be assessed through spectroscopic methods and DFT calculations, providing insights into the HOMO and LUMO energies and charge transfer within the molecule .

科学研究应用

微波辅助合成和药理活性

合成了乙基2-[2-取代-4-(噻吩基)噻唑基]乙酸酯,并筛选了其抗炎、镇痛和抗氧化活性。具有卤素取代的化合物表现出显着的抗炎和镇痛活性,而其他化合物则表现出显着的抗氧化特性。分子对接研究表明抗炎活性与COX-2中的结合模式之间存在相关性,表明开发新型抗炎药的潜力 (Attimarad, Khedr, & Aldhubiab, 2017).

分子对接和葡萄糖苷酶抑制

由N-芳基噻唑-2-胺合成的新型乙基2-[芳基(噻唑-2-基)氨基]乙酸酯对α-葡萄糖苷酶和β-葡萄糖苷酶显示出显着的抑制作用,一些化合物优于标准抑制剂。这突出了它们作为通过抑制葡萄糖苷酶来治疗糖尿病的治疗剂的潜力 (Babar et al., 2017).

关于杆菌肽的合成研究

与感兴趣的结构相关的噻唑啉肽中氨基酸成分的异构化研究有助于理解含噻唑啉化合物的化学行为,对肽和肽模拟物的合成具有启示 (Hirotsu, Shiba, & Kaneko, 1970).

抗菌和抗氧化活性

噻唑并嘧啶衍生物因其潜在的抗菌和抗氧化活性而受到探索。通过微波辅助方法合成这些化合物已显示出产生具有中等至良好生物活性的剂的希望,表明它们在开发新的抗菌和抗氧化疗法中的用途 (Youssef & Amin, 2012).

属性

IUPAC Name |

ethyl 2-[2-(prop-2-enylcarbamothioylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-3-5-12-10(17)14-11-13-8(7-18-11)6-9(15)16-4-2/h3,7H,1,4-6H2,2H3,(H2,12,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZWVFMVQQUUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=S)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)

![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)

![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)

![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)